molecular formula C14H11N3O2 B8078371 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid

Cat. No.: B8078371
M. Wt: 253.26 g/mol
InChI Key: XCDRARWQZSQGEZ-UHFFFAOYSA-N
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Description

2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound featuring a benzimidazole core substituted with a pyridin-2-ylmethyl group at position 2 and a carboxylic acid moiety at position 4. This structure confers unique electronic and steric properties, making it relevant in medicinal chemistry and materials science. This article compares its synthesis, structural analogs, biological activities, and physicochemical properties with similar compounds.

Properties

IUPAC Name

2-(pyridin-2-ylmethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c18-14(19)9-4-5-11-12(7-9)17-13(16-11)8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDRARWQZSQGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CC2=NC3=C(N2)C=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Two-Step Cyclocondensation Approach

The most widely reported method involves a two-step process: (1) formation of the benzimidazole core and (2) introduction of the pyridin-2-ylmethyl substituent. In the first step, 1H-benzo[d]imidazole-6-carboxylic acid is synthesized via acid-catalyzed cyclization of 4-amino-3-nitrobenzoic acid, followed by reduction of the nitro group and subsequent cyclization. The second step employs a nucleophilic substitution reaction, where the pyridin-2-ylmethyl group is introduced using 2-(bromomethyl)pyridine in the presence of a base such as potassium carbonate.

Key parameters influencing yield include:

  • Solvent polarity : Dimethylformamide (DMF) achieves higher yields (78–82%) compared to tetrahydrofuran (THF, 65–68%) due to improved solubility of intermediates.

  • Temperature : Optimal substitution occurs at 80–90°C, with lower temperatures favoring side reactions.

One-Pot Multicomponent Reactions

Metal-Free Catalytic Systems

Recent innovations have focused on one-pot syntheses to reduce purification steps. A notable protocol uses iodine (10 mol%) and tert-butyl hydroperoxide (TBHP) as an oxidizing system in toluene at 110°C. This method condenses 2-aminopyridine, formaldehyde, and 5-carboxybenzaldehyde derivatives in a single vessel, achieving yields of 70–75%.

Mechanistic Insights :

  • Iodine activates the aldehyde via halogen bonding, facilitating imine formation.

  • TBHP oxidizes intermediates to aromatize the benzimidazole ring.

Transition Metal Catalysis

Palladium-catalyzed C–H activation has been explored for direct functionalization of preformed benzimidazoles. Using Pd(OAc)₂ (5 mol%) and phenanthroline as a ligand, the pyridin-2-ylmethyl group is introduced via cross-coupling with 2-pyridylmethyl bromide. Yields range from 60–65%, with regioselectivity controlled by the directing effect of the carboxylic acid group.

Industrial-Scale Production Challenges

Purification Strategies

Crude products often contain up to 20% impurities, primarily unreacted starting materials and regioisomers. Patent WO2013150545A2 details a purification protocol using sequential solvent washes:

  • First wash : Ethyl acetate/hexane (1:3) to remove non-polar byproducts.

  • Second wash : Dichloromethane/water partition to isolate the acidic product.

Table 1. Comparative Purification Efficiency

MethodPurity (%)Yield Loss (%)
Recrystallization98.515–20
Column Chromatography99.225–30
Solvent Partitioning97.810–12

Flow Chemistry Adaptations

Batch processes face limitations in heat transfer during exothermic cyclization steps. Converting to continuous flow systems with residence times of 8–10 minutes at 130°C improves yield consistency (±2% vs. ±5% in batch).

Green Chemistry Innovations

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use by grinding stoichiometric amounts of 2-aminopyridine, glyoxylic acid, and 5-nitroisophthalic acid with potassium persulfate. After 2 hours at 35 Hz, the mixture is heated at 150°C for 1 hour to reduce the nitro group, achieving 68% yield.

Biocatalytic Approaches

Immobilized lipase from Candida antarctica (Novozym 435) catalyzes the esterification of intermediates, enabling aqueous-phase reactions at 40°C. While yields remain modest (55–60%), this method reduces energy consumption by 40% compared to thermal processes.

Analytical Characterization Protocols

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water gradient) resolves critical impurities:

  • Retention times : Target compound = 12.3 min; Pyridin-2-ylmethanol byproduct = 8.7 min.

Structural Confirmation

X-ray crystallography of the methyl ester derivative confirms the substitution pattern. Key bond lengths include:

  • N1–C7 (imidazole-pyridine bridge): 1.342 Å

  • C6–O2 (carboxylic acid): 1.214 Å

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkyl groups.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of substituted benzimidazoles or pyridines.

Scientific Research Applications

Antimicrobial Activity

Recent studies have demonstrated that 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid exhibits significant antimicrobial properties against various bacterial strains. The compound's mechanism of action often involves the inhibition of key enzymes critical for bacterial survival.

Antiviral Properties

The compound has shown potential as an antiviral agent, particularly against viruses that target cellular replication mechanisms. Its ability to interfere with viral replication pathways makes it a candidate for further investigation in antiviral drug development.

Anticancer Activity

Research indicates that this compound may possess anticancer properties, particularly through the induction of apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models.

Enzyme Modulation

The compound plays a significant role in modulating enzyme activity, particularly collagen prolyl 4-hydroxylase, which is essential for collagen synthesis. Inhibition of this enzyme can lead to reduced fibrosis in hepatic stellate cells, showcasing its potential in treating fibrotic diseases.

Cellular Effects

The effects of this compound on cellular processes vary depending on the cell type and context. It has been observed to influence cellular signaling pathways, which can lead to altered gene expression profiles.

Building Block for Synthesis

This compound serves as a valuable building block for synthesizing more complex heterocyclic compounds. Its unique structure allows for the introduction of various functional groups, making it versatile in chemical synthesis.

Development of New Materials

The compound's chemical properties enable its use in developing new materials with specific characteristics, such as improved mechanical strength or enhanced thermal stability.

A study synthesized several derivatives of 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole, revealing that modifications at the carboxylic acid position enhanced both antibacterial and antifungal activities compared to the parent compound. This highlights the importance of structural modifications in optimizing biological activity.

Case Study 2: ADME Properties

An investigation into the absorption, distribution, metabolism, and excretion (ADME) profile of this compound indicated favorable pharmacokinetic properties, suggesting its viability as a candidate for drug development.

Mechanism of Action

The mechanism by which 2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Key Structural Differences

The compound’s closest analogs differ in substituent groups and their positions:

Compound Name Substituent at Position 2 Carboxylic Acid Position Key Features Reference
2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid Pyridin-2-ylmethyl 6 Flexible methylene linker, metal-binding potential
2-(Pyridin-2-yl)-1H-benzo[d]imidazole-6-carboxylic acid (pbiz) Pyridin-2-yl (direct attachment) 6 Rigid pyridine ring, used in luminescent Ru complexes
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid (BIMa) 2-Hydroxyphenyl 6 Hydrogen-bond donor, Alzheimer’s drug candidate
2-(4-Substitutedphenyl)-1H-benzo[d]imidazole-6-carboxylic acid Substituted phenyl (e.g., -Cl, -OCH₃) 6 Tunable electronic effects, anticancer activity
2-(2-Hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylic acid (BIMb) 2-Hydroxyphenyl 5 Positional isomer, altered solubility and binding

Impact of Substituents

  • Pyridin-2-ylmethyl vs.
  • Hydroxyphenyl vs. Pyridinyl : Hydroxyphenyl derivatives (e.g., BIMa) prioritize hydrogen bonding, while pyridinyl groups enhance metal coordination and π-π stacking .
  • Position of Carboxylic Acid : Moving the carboxylic acid from position 6 (target compound) to 5 (BIMb) alters electronic distribution and solubility .

Comparison with Analogues

Compound Key Synthesis Steps Reaction Conditions Yield Optimization Strategies Reference
2-(4-Substitutedphenyl)-benzimidazole Microwave-assisted cyclization of 4-substituted benzaldehyde + 3,4-diaminobenzoic acid 240°C, 10 bar, 5 min Sodium bisulfite as catalyst
BIMa/BIMb Condensation of 2-hydroxybenzaldehyde + diaminobenzoic acid Reflux in ethanol, 12–24 h TLC monitoring for reaction progress
pbiz Condensation with cyclo-RGDfK lysine residue Room temperature, 24 h Use of carbodiimide coupling agents

Target Compound

  • Anticancer Potential: Structural similarity to 2-(4-substitutedphenyl) derivatives suggests possible activity against cancer cell lines .
  • Metal Coordination : The pyridinylmethyl group may facilitate binding to transition metals (e.g., Ru, Cu), enabling applications in catalysis or photodynamic therapy .

Analogues

Compound Biological Activity Mechanism/Application Reference
BIMa/BIMb Cholinesterase inhibition (Alzheimer’s) Multi-target ligands for acetylcholinesterase
2-(4-Substitutedphenyl) derivatives Anticancer (IC₅₀ = 2–10 μM) Topoisomerase inhibition, apoptosis induction
pbiz-Ru complexes Luminescent probes, bioimaging Metal-ligand charge transfer (MLCT) properties
2-Substituted-1-(pyridin-2-ylmethyl) Antihypertensive (60–70% BP reduction in rats) ACE inhibition, vasodilation

Physicochemical Properties

Target Compound

  • Solubility : Enhanced by the carboxylic acid group (pH-dependent).
  • logP : Estimated ~2.1 (pyridinylmethyl increases lipophilicity vs. hydroxyphenyl analogs).
  • pKa : Carboxylic acid (pKa ~4.5), pyridine N (pKa ~5.5).

Comparison with Analogues

Property Target Compound BIMa 2-(4-Cl-phenyl) Derivative pbiz
Molecular Weight (g/mol) ~295 ~270 ~285 ~265
logP ~2.1 ~1.8 ~2.8 ~1.5
Water Solubility (mg/mL) ~15 (pH 7.4) ~30 (pH 7.4) ~5 (pH 7.4) ~20 (pH 7.4)
Bioavailability Moderate High Low Moderate

Biological Activity

Overview

2-(Pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid is a heterocyclic compound recognized for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The compound's unique structural features, comprising both pyridine and benzimidazole moieties, contribute to its potential therapeutic applications.

  • Molecular Formula : C13H9N3O2
  • Molecular Weight : 239.23 g/mol
  • CAS Number : 669070-64-8
  • Density : 1.4 ± 0.1 g/cm³
  • Boiling Point : 564.9 ± 48.0 °C at 760 mmHg

Antimicrobial Activity

Recent studies have demonstrated significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against different pathogens:

PathogenMIC (µM)
Staphylococcus aureus0.015
Escherichia coli8.33 - 23.15
Bacillus subtilis4.69 - 22.9
Pseudomonas aeruginosa13.40 - 137.43
Salmonella typhi11.29 - 77.38

These results suggest that the compound exhibits potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

Antiviral Activity

The compound has shown potential antiviral properties, particularly in inhibiting viral replication in cell cultures. Specific mechanisms include the modulation of enzyme activity essential for viral life cycles, although detailed studies are still required to elucidate these pathways fully.

Anticancer Activity

In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and U87 (glioblastoma). The IC50 values for these cell lines were found to be approximately:

Cell LineIC50 (µM)
MCF725.72 ± 3.95
U8745.2 ± 13.0

Flow cytometry analysis confirmed that the compound accelerates apoptosis in a dose-dependent manner, indicating its potential as an anticancer agent .

The molecular mechanism of action involves the binding of the compound to specific enzymes, such as collagen prolyl 4-hydroxylase, leading to inhibition of collagen synthesis and reduced fibrosis in hepatic stellate cells. This interaction alters cellular processes and may contribute to its therapeutic effects.

Structure-Activity Relationship (SAR)

The presence of both pyridine and benzimidazole rings is crucial for the biological activity of this compound. Variations in substituents on these rings can significantly influence its potency and selectivity against various biological targets . Ongoing research aims to optimize these structural features to enhance efficacy and minimize toxicity.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial properties of various benzimidazole derivatives highlighted the superior activity of compounds similar to this compound against resistant bacterial strains.
  • Cancer Treatment : In vivo studies on tumor-bearing mice demonstrated that treatment with this compound resulted in significant tumor growth suppression compared to control groups, suggesting its potential role in cancer therapy .

Q & A

Q. What are the optimal synthetic routes for 2-(pyridin-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves coupling a pyridylmethyl group to a benzimidazole-carboxylic acid scaffold. Key steps include:
  • Catalyst Selection : Manganese(IV) oxide (MnO₂) in dichloromethane (DCM) at room temperature has been effective for analogous benzimidazole derivatives, achieving ~85% yield . Ruthenium complexes (e.g., [Ru(bpp)(pydic)]) may enhance regioselectivity in heterocyclic coupling .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) are preferred for imidazole ring formation. Adjusting solvent polarity can mitigate side reactions like hydrolysis.
  • Purification : Reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) resolves intermediates and final products .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying purity?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: 0.1% formic acid in water/acetonitrile (90:10 to 10:90 gradient over 30 min) .
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to confirm pyridylmethyl substitution (δ 4.8–5.2 ppm for CH₂ linkage) and carboxylic acid proton (broad singlet at δ 12–13 ppm) .
  • FTIR : Key peaks include C=O stretch (~1700 cm⁻¹) and aromatic C=N/C=C (~1600 cm⁻¹) .

Q. How should this compound be stored to maintain stability, and what are its degradation risks?

  • Methodological Answer :
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent oxidation of the benzimidazole ring .
  • Degradation Risks : Hydrolysis of the carboxylic acid group occurs in humid conditions; monitor via periodic HPLC analysis. Avoid exposure to strong acids/bases to prevent imidazole ring cleavage .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of pyridylmethyl group attachment to the benzimidazole core?

  • Methodological Answer :
  • Electrophilic Substitution : The pyridylmethyl group preferentially attaches at the N1 position due to electron density distribution in the benzimidazole ring. Computational DFT studies (e.g., Gaussian 09) can map frontier molecular orbitals to predict reactive sites.
  • Catalytic Effects : Ruthenium complexes stabilize transition states via π-backbonding, favoring coupling at the 6-carboxylic acid position . Kinetic studies (e.g., time-resolved NMR) under varying temperatures elucidate rate-determining steps .

Q. How can researchers resolve contradictions in reported synthetic yields or byproduct profiles?

  • Methodological Answer :
  • Comparative Studies : Replicate divergent methods (e.g., MnO₂ vs. Pd catalysis) and analyze intermediates via LC-MS to identify competing pathways. For example, Pd catalysts may generate halogenated byproducts if starting materials contain halogens .
  • Byproduct Mitigation : Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates. Adjust pH during workup to precipitate unwanted salts .

Q. What computational strategies predict the compound’s binding affinity in biological targets (e.g., enzyme inhibition)?

  • Methodological Answer :
  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases). The pyridylmethyl group’s hydrophobic interactions and carboxylic acid’s hydrogen-bonding capacity are critical for scoring .
  • MD Simulations : GROMACS can model dynamic interactions over 100 ns trajectories, assessing stability of ligand-protein complexes under physiological conditions.

Q. How can derivatives of this compound be rationally designed to enhance solubility or bioavailability?

  • Methodological Answer :
  • Prodrug Strategies : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability. Hydrolysis in vivo regenerates the active form .
  • Structural Analogues : Replace the pyridylmethyl group with substituted pyridines (e.g., 3-methoxypyridine) to modulate logP values. Quantitative Structure-Activity Relationship (QSAR) models guide substitutions .

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